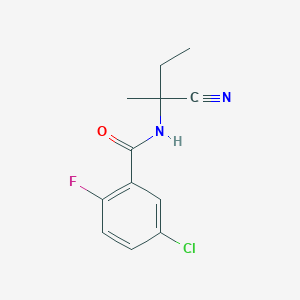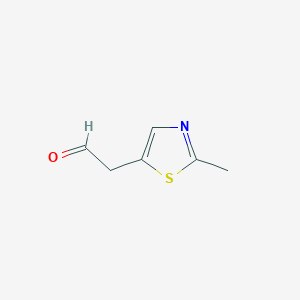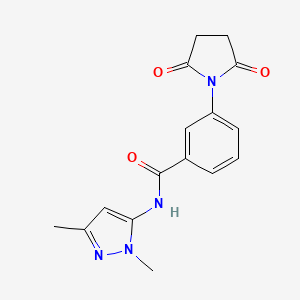
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound with the following structural formula: !Compound Structure.
Molecular Structure Analysis
The compound consists of a pyrazole ring (1,3-dimethyl-1H-pyrazol-5-yl) attached to a benzene ring via an amide group (3-(2,5-dioxopyrrolidin-1-yl)). The molecular weight and other physicochemical properties can be determined through computational methods.
Chemical Reactions Analysis
The reactivity of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its functional groups. It may participate in amidation, hydrolysis, or other reactions typical of amides.
Physical And Chemical Properties Analysis
Physical properties include solubility, melting point, and stability. Chemical properties involve its behavior under different conditions (e.g., pH, temperature). Experimental data would provide accurate details.
科学的研究の応用
Molecular Interaction Studies
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide and its analogs have been studied for their molecular interactions. For instance, the interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor was examined. Using the AM1 molecular orbital method, conformational analysis was conducted, and various conformations were identified. These studies are crucial in understanding how these compounds interact with receptors at a molecular level, which can have implications for drug design and therapeutic applications (Shim et al., 2002).
Antimicrobial and Antitumor Activities
Another area of research for these compounds involves their potential antimicrobial and antitumor activities. For instance, microwave-assisted synthesis of pyrazolopyridine derivatives, which are structurally related to the compound , has been explored. These compounds showed significant antioxidant and antitumor activities against liver and breast cell lines, as well as antimicrobial properties (El‐Borai et al., 2013). Additionally, other related compounds have been synthesized and evaluated for their in vitro anticancer activity and antimicrobial effects, further highlighting the potential of these compounds in therapeutic applications (Rasal et al., 2020).
Application in Monoclonal Antibody Production
Interestingly, a study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which shares a similar molecular structure with the compound of interest, can improve monoclonal antibody production in Chinese hamster ovary cell cultures. This compound was observed to suppress cell growth and enhance cell-specific glucose uptake rate and intracellular adenosine triphosphate during monoclonal antibody production, highlighting its potential application in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).
Safety And Hazards
Unfortunately, no safety information is available for this compound. Researchers should assess its toxicity, handling precautions, and potential environmental impact.
将来の方向性
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Routes : Develop efficient synthetic methods.
- Structure-Activity Relationship : Explore modifications for improved properties.
Keep in mind that this analysis is based on existing knowledge, and further studies are essential to uncover additional insights. 🌟
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-8-13(19(2)18-10)17-16(23)11-4-3-5-12(9-11)20-14(21)6-7-15(20)22/h3-5,8-9H,6-7H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHECOFHMKYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

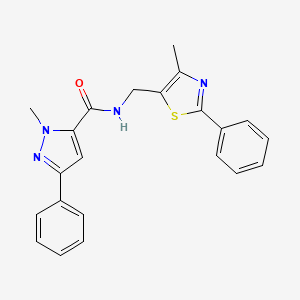
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)
![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
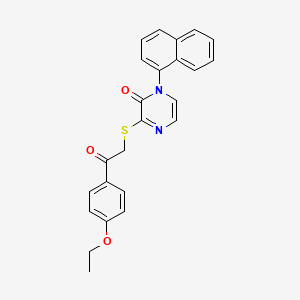
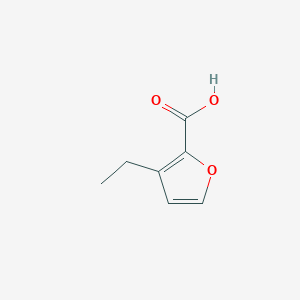
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)
![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)
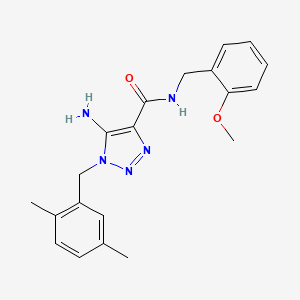
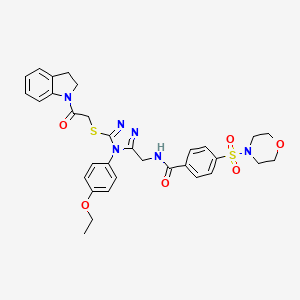
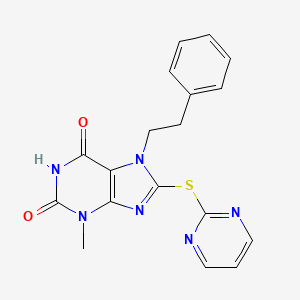
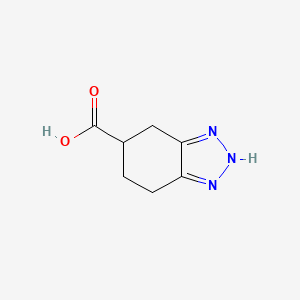
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
